Boc-cystamine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

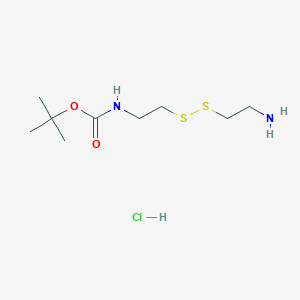

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKORFWDTJJFVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cystamine HCl

This guide provides a comprehensive overview of the chemical properties of Boc-cystamine hydrochloride (HCl), a versatile reagent pivotal in modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document delves into the molecule's structure, reactivity, and practical applications, offering field-proven insights and detailed experimental methodologies.

Core Molecular Profile of Boc-Cystamine HCl

This compound is the hydrochloride salt of a mono-Boc-protected cystamine. This structure confers a unique combination of stability and reactivity, making it an invaluable tool in chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a stable carbamate linkage that masks one of the primary amines, allowing for selective reactions at the other terminus. The central disulfide bond is a key feature, offering a cleavable linkage that is responsive to reducing environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂O₂S₂·HCl | [1] |

| Molecular Weight | 288.86 g/mol | [1], [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 115 - 125 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

While specific solubility data for this compound is not extensively published, the solubility of the related compound, cystamine hydrochloride, provides a useful reference. Cystamine hydrochloride is soluble in dimethyl sulfoxide (DMSO) at approximately 5 mg/mL and in phosphate-buffered saline (PBS, pH 7.2) at about 10 mg/mL.[3][4] The presence of the hydrophobic Boc group on this compound will likely decrease its aqueous solubility and increase its solubility in organic solvents compared to the parent cystamine.

Chemical Reactivity and Handling

The utility of this compound stems from its two key reactive moieties: the acid-labile Boc protecting group and the reducible disulfide bond. Understanding the chemistry of these functional groups is paramount for its successful application.

Boc Group Deprotection

The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][6] The deprotection of this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like dioxane.[7]

The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[8]

Caption: Boc deprotection mechanism of this compound.

Experimental Protocol: Boc Deprotection of this compound

-

Dissolution: Dissolve this compound in a suitable anhydrous solvent such as dioxane or dichloromethane (DCM).

-

Acidification: Add a solution of 4 M HCl in dioxane or pure trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the dihydrochloride salt of cystamine.

Note: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. The use of scavengers like anisole or thioanisole can mitigate this side reaction.[5]

Disulfide Bond Reduction

The disulfide bond in this compound is susceptible to cleavage by reducing agents, yielding two free thiol groups. This reaction is fundamental to its application in bioconjugation and drug delivery, as it provides a mechanism for releasing a conjugated molecule in the reducing environment of the cell.[9] Common reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol.

Caption: Reduction of the disulfide bond in this compound.

Experimental Protocol: Reduction of this compound

-

Dissolution: Dissolve this compound in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Addition of Reducing Agent: Add a molar excess of the reducing agent (e.g., 10-fold molar excess of DTT).

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reduction can be monitored using Ellman's reagent to quantify the free thiol groups.

-

Purification (Optional): If necessary, the reduced product can be purified from the excess reducing agent by size-exclusion chromatography or dialysis.

Applications in Drug Development and Bioconjugation

This compound is a valuable intermediate in the synthesis of pharmaceuticals and bioconjugates.[1][9] Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular entities.

Synthesis of Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of linkers for ADCs.[10] In this context, the free amine can be coupled to a cytotoxic drug, while the Boc-protected amine is deprotected and then attached to a linker that subsequently conjugates to an antibody. The disulfide bond within the linker provides a cleavable mechanism for drug release within the target cell.

The general workflow for utilizing a Boc-cystamine-based linker in ADC synthesis is as follows:

Caption: Workflow for ADC synthesis using a Boc-cystamine-based linker.

The rationale behind this multi-step process is to ensure the specific and controlled assembly of the final ADC. The Boc protecting group is crucial for preventing unwanted side reactions and ensuring that the drug and the antibody are attached at the correct positions. The cleavable disulfide bond is designed to be stable in the bloodstream but readily reduced inside the target cell, leading to the selective release of the cytotoxic payload.[11]

Bioconjugation and Surface Modification

The reactive functionalities of this compound also make it suitable for a range of other bioconjugation applications. After deprotection and reduction, the resulting aminothiol can be used to modify proteins, peptides, or other biomolecules.[12] The thiol group can react with maleimides, haloacetamides, or other thiol-reactive groups to form stable covalent bonds. The amine group can be acylated or reacted with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages. This versatility allows for the introduction of disulfide-cleavable linkers into a variety of biological systems for applications in diagnostics, imaging, and targeted therapies.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical entity that offers a powerful combination of a protected amine and a cleavable disulfide bond. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in the field of drug development and bioconjugation. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of innovative therapeutics and advanced biomaterials.

References

-

PubChem. Cysteamine Hydrochloride. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

MDPI. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

-

National Institutes of Health. Fast Cysteine Bioconjugation Chemistry. [Link]

-

ACS Publications. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. [Link]

-

PubMed. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers. [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

YouTube. Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]

-

Current Protocols in Protein Science. Analysis of Disulfide Bond Formation. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

SpringerLink. Bioconjugation Protocols. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Boc-cystamine in Biochemical Assays

This guide provides a comprehensive technical overview of the mechanism of action of Boc-cystamine and its active metabolites, cystamine and cysteamine, in various biochemical assays. It is intended for researchers, scientists, and drug development professionals seeking to utilize these compounds effectively in their experimental designs.

Introduction: The Strategic Role of Boc-cystamine

N-tert-butoxycarbonyl-cystamine (Boc-cystamine) is a protected form of the disulfide compound cystamine. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of cystamine, making it a versatile tool in medicinal chemistry and biochemistry.[1] In biochemical assays, the biological activity of Boc-cystamine is contingent upon the removal of the Boc group and the subsequent actions of its deprotected forms: cystamine and its reduced counterpart, cysteamine.

The primary applications of these compounds in a research setting revolve around two key areas: the modulation of transglutaminase 2 (TG2) activity and the investigation of cellular oxidative stress. Understanding the distinct yet interconnected mechanisms of cystamine and cysteamine is paramount for the accurate interpretation of experimental results.

Part 1: Activation of the Active Moieties - Deprotection of Boc-cystamine

The inert Boc group must be cleaved to unmask the biologically active cystamine. This is typically achieved under acidic conditions.

Protocol 1: Boc-cystamine Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group from Boc-cystamine in a laboratory setting.

Materials:

-

Boc-cystamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Boc-cystamine in DCM (e.g., 0.1 M concentration).

-

To the solution, add an equal volume of TFA. This creates a 50% TFA/DCM solution.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.[2]

-

Upon completion, remove the TFA and DCM in vacuo using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield cystamine.

Causality Behind Experimental Choices:

-

TFA: A strong acid that efficiently cleaves the acid-labile Boc group.[3]

-

DCM: A common organic solvent that readily dissolves Boc-cystamine.

-

Sodium Bicarbonate: A weak base used to neutralize the excess TFA and any protonated amine, allowing for extraction into an organic solvent.

Part 2: The Dichotomous Inhibition of Transglutaminase 2 (TG2)

Transglutaminase 2 is a calcium-dependent enzyme involved in a variety of cellular processes, including protein cross-linking. Dysregulation of TG2 activity is implicated in several diseases. Both cystamine and cysteamine are well-established inhibitors of TG2, yet they operate through distinct mechanisms. The prevailing mechanism in a given assay is dictated by the local redox environment.

Mechanism 1: Irreversible Allosteric Inhibition by Cystamine

Cystamine acts as an irreversible, allosteric inhibitor of TG2.[4] It promotes the formation of a disulfide bond between two specific cysteine residues, Cys370 and Cys371, which are located in a regulatory region of the enzyme. This disulfide bond formation allosterically abrogates the catalytic activity of TG2.[5][6]

Mechanism 2: Competitive Inhibition by Cysteamine

In a reducing environment, cystamine is converted to two molecules of cysteamine. Cysteamine, possessing a primary amine, acts as a competitive inhibitor of TG2. It competes with the natural amine substrates of the enzyme, such as the ε-amino group of lysine residues in proteins. By acting as an alternative substrate, cysteamine effectively blocks the transamidation of the intended protein targets.[4][7]

Protocol 2: In Vitro Transglutaminase 2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of cystamine and cysteamine on TG2 activity.

Materials:

-

Recombinant human transglutaminase 2 (TG2)

-

Cystamine and Cysteamine solutions of known concentrations

-

TG2 substrate (e.g., N,N-dimethylcasein)

-

Biotinylated amine substrate (e.g., biotin-cadaverine)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and DTT for cysteamine assay)

-

Streptavidin-coated microplate

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

For Cystamine (Irreversible Inhibition): a. Pre-incubate TG2 with varying concentrations of cystamine for different time points (e.g., 0, 15, 30, 60 minutes) in a buffer without a reducing agent. b. Initiate the reaction by adding the TG2 substrate and biotin-cadaverine. c. Incubate for a fixed time at 37°C.

-

For Cysteamine (Competitive Inhibition): a. In the presence of a reducing agent like DTT, mix TG2 with its substrate. b. Add varying concentrations of cysteamine and biotin-cadaverine simultaneously to initiate the reaction. c. Incubate for a fixed time at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated product.

-

Wash the plate to remove unbound reagents.

-

Add HRP-conjugated anti-biotin antibody and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

For cystamine, determine the inactivation rate constant (kinact) or kinh/Ki.[5][6]

-

For cysteamine, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

| Compound | Target | Assay Type | Value (kinh/Ki) | Reference |

| Cystamine | Transglutaminase 2 | Deamidation Activity Assay | 1.2 mM-1 min-1 | [5][6] |

| Disulfiram | Transglutaminase 2 | Deamidation Activity Assay | 8.3 mM-1 min-1 | [6] |

Part 3: Modulation of Cellular Oxidative Stress

Cysteamine, the reduced form of cystamine, plays a significant role in modulating the cellular redox environment. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and by replenishing intracellular glutathione (GSH) levels.

Mechanism: Cysteamine as a Redox Modulator

Cysteamine's antioxidant properties are attributed to its thiol group, which can directly react with and neutralize ROS. Furthermore, cysteamine can participate in thiol-disulfide exchange reactions, leading to an increase in the intracellular pool of GSH, a major cellular antioxidant.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in response to cysteamine treatment.

Materials:

-

Cultured cells

-

Cysteamine solution

-

DCFDA (or H2DCFDA) stock solution

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

ROS-inducing agent (e.g., H2O2 or TBHP) as a positive control

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with DCFDA solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[8][9]

-

Wash the cells with PBS to remove excess DCFDA.

-

Treat the cells with varying concentrations of cysteamine, a positive control (ROS inducer), and a vehicle control.

-

Incubate for the desired period.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[9][10]

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of treated cells to that of the vehicle control.

-

A decrease in fluorescence in cysteamine-treated cells compared to the ROS-induced control indicates antioxidant activity.

Protocol 4: Glutathione Reductase (GR) Activity Assay

This assay measures the activity of glutathione reductase, an enzyme crucial for maintaining the pool of reduced glutathione (GSH). Cysteamine can influence this pathway by providing a source of thiols.

Materials:

-

Cell or tissue lysates

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

NADPH

-

Oxidized glutathione (GSSG)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for colorimetric assay

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to standard protocols.

-

In a 96-well plate, add the sample, assay buffer, and NADPH.

-

Initiate the reaction by adding GSSG.

-

UV Method: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.[11]

-

Colorimetric Method: Add DTNB to the reaction. The produced GSH will react with DTNB to form 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.

-

Record the absorbance at regular intervals.

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of NADPH (6.22 mM-1cm-1 at 340 nm) or TNB (14.15 mM-1cm-1 at 412 nm) to determine the GR activity.

Conclusion

Boc-cystamine serves as a valuable precursor to the biologically active molecules cystamine and cysteamine. A thorough understanding of their distinct mechanisms of action—irreversible allosteric inhibition of TG2 by cystamine and competitive inhibition by its reduced form, cysteamine, coupled with the redox-modulating effects of cysteamine—is essential for the rigorous design and interpretation of biochemical assays. The protocols and mechanistic insights provided in this guide offer a framework for researchers to effectively harness the potential of these compounds in their scientific investigations.

References

-

Assay Genie. (n.d.). Glutathione Reductase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

Palanski, B. A., & Khosla, C. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 57(24), 3359–3363. Retrieved from [Link]

-

NWLSS. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). Retrieved from [Link]

-

Kim, H. J., & Kim, J. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 57(5), 443–449. Retrieved from [Link]

-

Palanski, B. A., & Khosla, C. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 57(24), 3359–3363. Retrieved from [Link]

-

Iacobucci, F., et al. (2023). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Molecules, 28(15), 5824. Retrieved from [Link]

-

Jeitner, T. M., Pinto, J. T., & Cooper, A. J. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience Reports, 38(5), BSR20180691. Retrieved from [Link]

-

Palanski, B. A., & Khosla, C. (2018). Supporting Information for Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. ACS Publications. Retrieved from [Link]

-

Jeitner, T. M., Pinto, J. T., & Cooper, A. J. (2018). Cystamine and Cysteamine As Inhibitors of Transglutaminases In Vivo. Bioscience Reports, 38(5). Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

-

Jeitner, T. M., Pinto, J. T., & Cooper, A. J. (2018). Cystamine and cysteamine as inhibitors of transglutaminases in vivo. Bioscience Reports, 38(5), BSR20180691. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel analytical method for the determination of cysteamine and of its main metabolite for the evaluation of nasal formulations for the treatment of cystic fibrosis infective rhinitis. Retrieved from [Link]

-

El Hage, S., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Drug Delivery Science and Technology, 61, 102141. Retrieved from [Link]

-

Kim, H. J., & Kim, J. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 57(5), 443–449. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2148–2156. Retrieved from [Link]

-

Wikipedia. (n.d.). Mono-BOC-cystamine. Retrieved from [Link]

-

Palanski, B. A., & Khosla, C. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 57(24), 3359–3363. Retrieved from [Link]

-

ResearchGate. (n.d.). Cystamine-mediated inhibition of TG2 protected hTECs from rTGFβ-induced... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Cysteamine Assay for the Evaluation of Bioactive Electrophiles. Retrieved from [Link]

-

Kummer, E., et al. (2021). Cysteamine assay for the evaluation of bioactive electrophiles. Free Radical Biology and Medicine, 164, 381–389. Retrieved from [Link]

-

Al-Kassawneh, M., Sadiq, Z., & Jahanshahi-Anbuhi, S. (2023). User-friendly and ultra-stable all-inclusive gold tablets for cysteamine detection. RSC Advances, 13(29), 19638–19650. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. doc.abcam.com [doc.abcam.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Solubility of Boc-Cystamine HCl in Organic Solvents

Abstract

Boc-cystamine hydrochloride (tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate hydrochloride) is a pivotal reagent in contemporary biochemical and pharmaceutical research, serving as a versatile building block in drug development, bioconjugation, and materials science.[1] Its utility is fundamentally governed by its solubility characteristics, which dictate its handling, reaction kinetics, and purification. This in-depth technical guide provides a comprehensive analysis of the solubility of Boc-cystamine HCl in a range of common organic solvents. We delve into the theoretical principles underpinning its solubility, present a qualitative solubility profile based on its physicochemical properties, and provide detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in their specific systems. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their laboratory endeavors.

Introduction to this compound: A Molecule of Versatility

This compound is the hydrochloride salt of mono-Boc-protected cystamine.[1] It possesses a unique molecular architecture, featuring a terminal primary amine salt, a disulfide bond, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups imparts a dualistic nature to the molecule, with both polar, hydrophilic characteristics and nonpolar, lipophilic regions. This duality is central to its solubility behavior and its wide-ranging applications, which include:

-

Drug Development: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cysteine-related pathways.[1]

-

Bioconjugation: Utilized in attaching biomolecules to drugs or imaging agents for targeted therapies.[1]

-

Antioxidant Research: Studied for its potential antioxidant properties in treating conditions related to oxidative stress.[1]

-

Protein Engineering: Employed in the modification of proteins to design novel biomaterials with enhanced stability and functionality.[1]

Understanding the solubility of this white crystalline powder[1] is the first critical step in harnessing its full potential in these applications.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[2][3] For this compound, a complex interplay of its structural features dictates its solubility profile.

The Influence of the Hydrochloride Salt

The primary amine is present as a hydrochloride salt, which introduces a significant ionic character to the molecule. This ionic nature strongly favors solubility in polar, protic solvents that can effectively solvate the charged ammonium cation and the chloride anion. Solvents with high dielectric constants and the ability to form hydrogen bonds are therefore expected to be good solvents for this compound.

The Role of the Disulfide and Carbamate Linkages

The disulfide (-S-S-) and carbamate (-NH-C(=O)-O-) linkages are polar functional groups that can participate in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor). These groups contribute to the overall polarity of the molecule and enhance its solubility in polar solvents.

The Impact of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar, and lipophilic moiety. Its presence significantly increases the hydrocarbon character of the molecule, which in turn promotes solubility in nonpolar and moderately polar aprotic solvents. The Boc group can be seen as a "lipophilic handle" that can interact favorably with the nonpolar regions of solvent molecules through van der Waals forces.

A Balancing Act: Predicting Solubility

The solubility of this compound in any given organic solvent is a result of the balance between these opposing factors.

-

High Polarity Solvents (e.g., Methanol, Ethanol, Water): The ionic nature of the hydrochloride salt is expected to dominate, leading to good solubility. Hydrogen bonding between the solvent and the ammonium and carbamate groups will further enhance dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate the ionic portion of the molecule. The Boc group's interaction with the organic part of these solvents will also contribute to solubility. Therefore, good to moderate solubility is anticipated. For the related compound, cysteamine hydrochloride, the solubility in DMSO is approximately 5 mg/mL.[1]

-

Low Polarity and Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): The nonpolar Boc group will favor interaction with these solvents. However, the highly polar and ionic hydrochloride salt will be poorly solvated, likely leading to low solubility or insolubility.

Qualitative and Inferred Solubility Profile

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydrochloride salt is ionic and readily solvated by water. |

| Methanol | Soluble | Similar to water, methanol is a polar, protic solvent that can effectively solvate the ionic and polar groups. | |

| Ethanol | Soluble | Slightly less polar than methanol, but still expected to be a good solvent. | |

| Polar Aprotic | DMSO | Soluble | High dielectric constant and polarity favor dissolution. The related cysteamine HCl is soluble at ~5 mg/mL.[1] |

| DMF | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still offer moderate solubility. | |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The nonpolar Boc group may have some affinity for DCM, but the ionic hydrochloride will be poorly solvated. |

| Chloroform | Sparingly Soluble to Insoluble | Similar to DCM, low polarity will limit the dissolution of the ionic salt. | |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Moderate polarity but lacks the ability to effectively solvate the ionic portion. |

| Diethyl Ether | Insoluble | Low polarity and inability to solvate the salt will result in insolubility. | |

| Hydrocarbons | Toluene | Insoluble | Nonpolar solvent will not effectively solvate the ionic and polar functional groups. |

| Hexane | Insoluble | Highly nonpolar solvent, incompatible with the polar nature of this compound. |

Disclaimer: This table provides an estimated solubility profile. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent system and at the desired temperature for their application.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is crucial for reproducible research. The following section provides detailed, step-by-step protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

-

Graduated pipette or micropipettes

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Continue Addition: Continue adding solvent in 0.5 mL increments, with vortexing, until the solid completely dissolves or a total volume of 5 mL has been added.

-

Classification:

-

Soluble: The compound dissolves completely in a small amount of solvent (e.g., < 1-2 mL).

-

Sparingly Soluble: The compound requires a larger volume of solvent to dissolve, or a small amount of solid remains undissolved.

-

Insoluble: The compound does not visibly dissolve even after the addition of 5 mL of solvent.

-

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in units such as mg/mL or g/L.

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial (ensure there is undissolved solid at the bottom).

-

Add a known volume of the desired organic solvent (e.g., 5 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any suspended particles.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed collection vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent completely. This can be done by placing the vial in a vacuum oven at a moderate temperature or in a desiccator under vacuum.

-

-

Mass Determination and Calculation:

-

Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant (mL)

-

Caption: Workflow for Quantitative Solubility Determination.

Practical Implications for the Researcher

The solubility of this compound has direct consequences for its use in the laboratory:

-

Reaction Setup: The choice of solvent for a reaction involving this compound will depend on the solubility of all reactants and the desired reaction temperature. For reactions requiring a homogenous solution, a solvent in which this compound is readily soluble (e.g., DMF, DMSO, methanol) should be chosen.

-

Purification: In purification by crystallization, a solvent system must be identified in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. For chromatographic purification, the solubility in the mobile phase is a critical parameter.

-

Analytical Methods: When preparing samples for techniques like HPLC or NMR, a solvent that completely dissolves the analyte at the desired concentration is essential for accurate and reproducible results.

Conclusion

This compound is a valuable and versatile reagent whose effective application hinges on a thorough understanding of its solubility. This guide has provided a theoretical framework for predicting its solubility based on its unique molecular structure, a qualitative solubility profile, and detailed experimental protocols for its precise determination. By leveraging this knowledge, researchers can optimize their experimental designs, enhance the reproducibility of their results, and ultimately accelerate their scientific discoveries.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 19, 2026, from [Link]

-

YouTube. (2010, May 5). Factors Affecting Solubility. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]

-

Bapeks. (n.d.). Boc-Cystamine.HCl. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Stability and Storage of Boc-Cystamine HCl

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering the Lability of a Critical ADC Linker

In the precise world of antibody-drug conjugates (ADCs) and targeted therapeutics, the reliability of each molecular component is non-negotiable. Boc-cystamine HCl (tert-butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate hydrochloride) is a key bifunctional linker, valued for its cleavable disulfide bond and the acid-labile Boc protecting group. This dual functionality is elegant in its design for drug delivery, yet it presents inherent stability challenges that must be proactively managed. A failure to appreciate and control the stability of this reagent can lead to inconsistent conjugation yields, altered drug-to-antibody ratios, and ultimately, compromised therapeutic efficacy. This guide moves beyond standard datasheet recommendations to provide a deeper, mechanistic understanding of this compound's stability profile, grounded in the principles of organic chemistry and extensive field experience.

The Duality of Design: Understanding the Inherent Vulnerabilities

The utility of this compound is intrinsically linked to its two points of controlled instability: the disulfide bond and the Boc-protected amine. Understanding the chemistry of these groups is the foundation for preventing their premature reaction.

-

The Disulfide Bridge: This bond is designed to be cleaved by the reducing environment within a target cell, releasing the conjugated payload. However, it is also susceptible to premature reduction or disulfide exchange with extraneous thiols. This can be initiated by trace contaminants or inappropriate handling, leading to a loss of the desired homodimeric linker.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2][3] Its purpose is to mask the primary amine during initial conjugation steps, which is then cleaved under the acidic conditions of the endosome or lysosome. However, exposure to acidic conditions, or even ambient moisture over time, can cause premature deprotection.[4][5] The resulting free amine is a highly reactive nucleophile, which can lead to undesirable side reactions.

Caption: Structural vulnerabilities of this compound and their corresponding chemical threats.

Primary Degradation Pathways: A Mechanistic Perspective

Proactive stability management requires an understanding of how the molecule degrades. The two most common pathways are hydrolysis and reductive cleavage.

Acid-Catalyzed Hydrolysis of the Boc Group

The Boc group is notoriously sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[3] This intermediate readily decarboxylates (releases CO2) to yield the free primary amine.[3] While strong acids like TFA or HCl in dioxane are used for intentional deprotection, even trace amounts of acid in the presence of moisture can catalyze this degradation over time during storage.

Thiol-Disulfide Exchange and Reduction

The central disulfide bond is an electrophilic site susceptible to nucleophilic attack by free thiols. This can lead to a disulfide exchange reaction, creating mixed disulfides and disrupting the linker. Furthermore, reducing agents can cleave the bond entirely to generate two free thiol monomers. This process is accelerated by elevated temperatures and alkaline pH, which favors the more nucleophilic thiolate anion.[6]

Caption: The two primary degradation pathways that compromise the purity of this compound.

A Self-Validating Protocol for Storage and Handling

The following recommendations create an environment that inherently counteracts the degradation pathways described above, thus ensuring the long-term integrity of the reagent.

Long-Term Storage of Solid Material

For optimal stability, this compound should be stored as a solid.

| Parameter | Recommended Condition | Causality and Rationale |

| Temperature | 2-8°C.[1][7][8] | Reduces the kinetic energy of molecules, slowing the rate of all potential degradation reactions. While some sources suggest 0-8°C, a standard refrigerated temperature is sufficient and widely recommended.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces atmospheric oxygen and, critically, moisture. This directly mitigates both oxidative degradation of the disulfide and acid-catalyzed hydrolysis of the Boc group. |

| Container | Tightly sealed amber glass vial. | Amber glass protects against potential photolytic degradation, although this is a secondary concern compared to moisture and heat.[][11] A tight seal is crucial to prevent moisture ingress.[4][5][12] |

| Dessication | Store within a desiccator. | Provides a crucial secondary barrier against ambient humidity, especially when containers are removed from cold storage, preventing condensation on the solid material.[4][5] The related compound, cysteamine HCl, is known to be hygroscopic.[4][5][13] |

Experimental Workflow: Handling and Aliquoting

The moment of use is a point of high vulnerability. A disciplined workflow is essential.

Step-by-Step Protocol:

-

Temperature Equilibration: Before opening, allow the sealed vial to warm to room temperature inside a desiccator for at least 30-60 minutes. This is a critical, non-negotiable step. Opening a cold vial directly exposes the cold powder to ambient air, causing atmospheric moisture to immediately condense on its surface, compromising the material.

-

Inert Environment Transfer: If available, weigh and handle the solid inside a glove box with a dry, inert atmosphere. If not, work quickly and efficiently in a low-humidity environment.

-

Aliquot for Future Use: To prevent repeated warming/cooling cycles and moisture exposure of the bulk supply, it is best practice to weigh out and create several smaller, single-use aliquots.

-

Purge and Reseal: Before resealing the primary stock vial, flush the headspace with a gentle stream of inert gas (e.g., argon) to displace any ambient air that entered during handling.

-

Prompt Return to Storage: Immediately return the stock vial and all aliquots to the recommended 2-8°C storage condition.

Use in Solution: A Note of Caution

This compound is significantly less stable in solution. It is strongly recommended to prepare solutions fresh for each experiment. Aqueous solutions, in particular, create an environment ripe for hydrolysis. If a solution must be prepared in advance, use an anhydrous, aprotic solvent (e.g., DMF, DMSO) and store at -20°C for the shortest possible time, ideally used within 24 hours.

Quality Control: A Framework for Stability Verification

Regularly verifying the purity of your stock is essential for reproducible results. A stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC), is the gold standard.

Workflow for Purity Assessment:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc Deprotection - HCl [commonorganicchemistry.com]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Cystamine.HCl [bapeks.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 11. database.ich.org [database.ich.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Strategic Utility of Boc-Cystamine HCl in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Cysteine Derivatives Using Boc-Cystamine HCl

In the landscape of peptide chemistry, drug discovery, and bioconjugation, cysteine and its derivatives are of paramount importance due to the unique chemical reactivity of the thiol side chain. This functionality is central to forming structural disulfide bonds, attaching probes or drugs, and modulating biological activity.[1][2] However, the direct handling of cysteine can be complicated by the thiol's propensity for oxidation. A strategically effective approach to circumvent this issue is to begin with a stable, masked precursor.

Boc-cystamine hydrochloride (tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride) emerges as a highly valuable and versatile starting material for this purpose.[3][4] It is a stable, crystalline solid that serves as a protected synthon for two equivalents of N-Boc-cysteamine upon reduction. The mono-Boc protection on one of the amino groups provides a crucial handle for further synthetic manipulations, making it an ideal entry point for a diverse array of cysteine derivatives.[3] This guide provides a comprehensive technical overview of the core synthetic transformations involving this compound, detailing field-proven protocols and explaining the underlying chemical principles for researchers, scientists, and drug development professionals.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride | [5][6] |

| CAS Number | 93790-49-9 | [3][4] |

| Molecular Formula | C₉H₂₁ClN₂O₂S₂ | [5][6] |

| Molecular Weight | 288.86 g/mol | [3][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 115 - 125 °C | [3] |

| Storage Conditions | 2 - 8 °C, Inert atmosphere | |

| Key Feature | A stable, mono-protected disulfide precursor to a nucleophilic thiol | [3] |

Part 1: The Core Transformation: Reductive Cleavage of the Disulfide Bond

The foundational step in utilizing this compound is the reductive cleavage of the central disulfide bond. This reaction breaks the S-S linkage to generate two molecules of the key intermediate, N-Boc-cysteamine (N-Boc-2-aminoethanethiol). The choice of reducing agent is critical and depends on the scale of the reaction, the desired workup conditions, and compatibility with other functional groups.

The general transformation is depicted below:

Caption: General workflow for the synthesis of N-Boc-cysteamine.

Causality Behind Reductant Selection

The efficiency of disulfide reduction is governed by the redox potential of the reducing agent and the reaction pH. Thiol-disulfide exchange reactions are typically faster at slightly basic pH, where a portion of the thiol exists as the more nucleophilic thiolate anion.

| Reducing Agent | Key Characteristics & Mechanistic Insights |

| Dithiothreitol (DTT) | Mechanism: An intramolecular cyclization of the oxidized DTT drives the reaction forward, making it a very efficient reductant. Advantages: Highly effective, common, and well-understood. Considerations: Can be prone to air oxidation. Requires careful control of stoichiometry. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Mechanism: A phosphine-based reductant that is trivalent and attacks the disulfide bond directly. The reaction is irreversible. Advantages: Odorless, resistant to air oxidation, and effective over a wider pH range, including acidic conditions. Considerations: Can be more expensive than DTT. |

| Sodium Borohydride (NaBH₄) | Mechanism: A hydride-based reductant. Advantages: Inexpensive and powerful. Considerations: Less selective; can potentially reduce other functional groups (e.g., aldehydes, ketones). Reaction generates hydrogen gas and requires careful quenching. |

| Zinc Dust / Acid (e.g., HCl, AcOH) | Mechanism: A classic metal-based reduction. Advantages: Very effective for large-scale synthesis. Considerations: Heterogeneous reaction. Requires filtration to remove zinc salts, which can sometimes complicate purification.[7] |

Experimental Protocol 1: Reduction of this compound with TCEP

This protocol describes a reliable method for generating N-Boc-cysteamine in solution for subsequent derivatization.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in deoxygenated water or a buffer solution (e.g., PBS, pH 7.2) to a concentration of approximately 0.1 M.

-

Prepare a solution of TCEP (Tris(2-carboxyethyl)phosphine hydrochloride) (2.2 eq) in the same deoxygenated buffer. Rationale: Using a slight excess of TCEP ensures complete reduction of the disulfide bond.

-

-

Reaction Execution:

-

Place the this compound solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This minimizes the potential for re-oxidation of the product thiol by atmospheric oxygen.

-

Add the TCEP solution dropwise to the stirring this compound solution at room temperature.

-

Allow the reaction to stir for 1-2 hours at room temperature.

-

-

Reaction Monitoring & Validation:

-

The reaction can be monitored by Ellman's test to confirm the presence of free thiols. A small aliquot of the reaction mixture will produce a vibrant yellow color upon addition to Ellman's reagent (DTNB).

-

Alternatively, LC-MS analysis can be used to confirm the disappearance of the starting material (m/z 253.1 for the free base) and the appearance of the product (m/z 177.1).

-

-

Proceeding to Derivatization:

-

The resulting aqueous solution of N-Boc-cysteamine is typically used directly in the next synthetic step without isolation, as the free thiol is susceptible to dimerization.

-

Part 2: Synthesis of Diverse Cysteine Derivatives

With the nucleophilic thiol of N-Boc-cysteamine generated in situ, a vast library of cysteine derivatives can be synthesized, primarily through S-alkylation reactions. The thiol, especially when deprotonated to a thiolate under basic conditions, is a potent nucleophile that readily reacts with various electrophiles.

Caption: Logic of orthogonal protection in cysteine derivative synthesis.

This orthogonality is fundamental in complex syntheses like Solid-Phase Peptide Synthesis (SPPS).[8][9] For example, the N-Boc group can be removed with trifluoroacetic acid (TFA) without cleaving a simultaneously installed S-trityl group, which requires different conditions.[10][11][12]

Experimental Protocol 2: General Procedure for S-Alkylation

This protocol outlines the synthesis of an S-alkylated N-Boc-cysteine derivative using an alkyl halide.

-

Thiol Generation:

-

Generate N-Boc-cysteamine from this compound (1.0 eq) as described in Protocol 1 . The resulting aqueous solution is used directly.

-

-

Reaction Setup:

-

To the stirring solution of N-Boc-cysteamine, add a water-miscible organic co-solvent such as THF or DMF if the electrophile is not water-soluble.

-

Adjust the pH of the solution to ~8-9 by adding a suitable base (e.g., sodium bicarbonate, triethylamine, or DIPEA). Rationale: Deprotonation of the thiol to the more nucleophilic thiolate anion is crucial for efficient alkylation.

-

Add the electrophile (e.g., benzyl bromide, iodoacetamide) (2.0-2.2 eq) to the reaction mixture. Rationale: The stoichiometry accounts for the generation of two moles of thiol from one mole of Boc-cystamine.

-

-

Reaction Execution:

-

Stir the reaction vigorously at room temperature for 2-4 hours or until completion. The reaction progress should be monitored by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, acidify the mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure S-alkylated derivative.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Part 3: Applications in Drug Development and Peptide Synthesis

The ability to readily synthesize a wide range of cysteine derivatives from a single, stable precursor like this compound is a significant advantage in pharmaceutical and biochemical research.

-

Peptide Synthesis: This methodology allows for the efficient preparation of custom N-Boc protected cysteine amino acids with various S-protecting groups (e.g., Trityl, Acm, tBu) for use in Boc-strategy SPPS.[13][14][15] The choice of S-protecting group is critical for strategies involving the regioselective formation of multiple disulfide bonds.[16][17][18]

-

Drug Discovery: Cysteine derivatives are integral to many therapeutic agents. They can serve as enzyme inhibitors, antioxidants, or key components of peptidomimetics.[1][][20] The described synthetic route provides a straightforward path to novel analogues for structure-activity relationship (SAR) studies.

-

Bioconjugation: The thiol group is a key handle for bioconjugation. Derivatives synthesized from this compound can be used to create linkers for attaching drugs to antibodies (Antibody-Drug Conjugates), labeling proteins with fluorescent probes, or immobilizing peptides on surfaces.[21]

Conclusion

This compound is a cost-effective, stable, and synthetically versatile precursor for a broad spectrum of cysteine derivatives. The core of its utility lies in a straightforward disulfide reduction to unmask a highly reactive nucleophilic thiol. By understanding the principles of this reduction and the subsequent S-alkylation, researchers can efficiently access custom building blocks for applications ranging from solid-phase peptide synthesis to the development of novel therapeutics. The protocols and strategic insights provided in this guide serve as a robust foundation for professionals seeking to leverage this powerful synthetic tool.

References

- Current time information in Bocas del Toro, PA. (n.d.). Google.

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Disulfide-Based Protecting Groups for the Cysteine Side Chain. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Cysteine protecting groups: applications in peptide and protein science. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. (2008). PubMed. Retrieved January 19, 2026, from [Link]

-

This compound | C9H21ClN2O2S2 | CID 74889717. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd. Retrieved January 19, 2026, from [Link]

-

The Strategic Importance of Cysteine Derivatives in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent advanced techniques in cysteine determination: a review. (2020). Food Research. Retrieved January 19, 2026, from [Link]

-

Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. (2025). Journal of Advanced Scientific Research. Retrieved January 19, 2026, from [Link]

-

Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. (2013). PMC - NIH. Retrieved January 19, 2026, from [Link]

- Process For Purifying L-Cysteine. (2008). Google Patents.

-

Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). MDPI. Retrieved January 19, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

-

Industrial Synthesis of Cysteine Derivatives. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

- Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.

-

Isolation and Purification Process of Cysteine. Adapted from Boehm[22]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Boc-Cys(Trt)-OH [21947-98-8]. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

-

N-Boc-S-Trityl-L-cysteine. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved January 19, 2026, from [Link]

-

Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

Mono-BOC-cystamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 19, 2026, from [Link]

-

N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine | C27H29NO4S | CID 11167161. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 93790-49-9 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | C9H21ClN2O2S2 | CID 74889717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. nbinno.com [nbinno.com]

- 14. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 20. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents | MDPI [mdpi.com]

- 21. chemimpex.com [chemimpex.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Cystamine Reactions

An In-Depth Technical Guide

Abstract

Cystamine, a symmetrical disulfide, serves as a foundational building block for creating bioreducible linkers and conjugates essential in advanced drug delivery and bioconjugation. However, its two reactive primary amine groups necessitate a robust protection strategy to achieve regioselective modification and prevent undesirable side reactions. The tert-butoxycarbonyl (Boc) group is an indispensable tool for this purpose, offering stability across a wide range of reaction conditions while being susceptible to clean, acid-catalyzed cleavage. This guide provides an in-depth exploration of the Boc group's role in cystamine chemistry, detailing the mechanisms of protection and deprotection, providing field-proven experimental protocols, and elucidating the strategic application of Boc-protected cystamine intermediates in complex synthetic workflows, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapeutic systems.

Introduction: The Synthetic Challenge of Cystamine

Cystamine (2,2'-dithiobis(ethanamine)) is an organic disulfide of significant interest in medicinal chemistry and materials science.[1] Its defining feature is the disulfide bond, which can be cleaved under the mild reducing conditions characteristic of the intracellular environment (e.g., high glutathione concentrations). This property makes it an ideal component for constructing linkers in drug delivery systems, designed to release a therapeutic payload selectively inside target cells.[2]

The primary challenge in harnessing cystamine's potential lies in its bifunctional nature. The presence of two primary amine groups makes it highly nucleophilic, leading to a lack of selectivity in reactions. To control its reactivity and enable stepwise, site-specific modifications, a reliable protecting group strategy is paramount. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines, prized for its ease of introduction, stability to most nucleophiles and bases, and facile removal under acidic conditions.[3][4][5] This guide will dissect the critical role of the Boc group, transforming cystamine from a simple symmetrical molecule into a versatile, controllable synthetic intermediate.

The Chemistry of Boc Protection and Deprotection

Mechanism of Amine Protection

The Boc group is typically introduced onto an amine via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][4] The reaction proceeds through a well-understood mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[3][6][7]

-

Intermediate Collapse: This unstable intermediate collapses, expelling a tert-butyl carbonate leaving group.[6]

-

Deprotonation & Byproduct Formation: The tert-butyl carbonate, or a base added to the reaction, deprotonates the now-protonated amine. The tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butanol, a thermodynamic driving force that pushes the reaction to completion.[3][6][7]

A base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide is often added to increase the amine's nucleophilicity by deprotonating it, thereby facilitating the initial attack.[3][5]

Caption: General mechanism for Boc protection of a primary amine.

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions, a process that regenerates the free amine.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[5][7]

-

Protonation: The carbamate oxygen is protonated by the strong acid.[7][8]

-

C-O Bond Cleavage: This protonation facilitates the cleavage of the tert-butyl C-O bond, leading to the formation of a highly stable tert-butyl carbocation and a carbamic acid intermediate.[7][8]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[7] The amine is then protonated by the excess acid in the medium, forming an amine salt.

A potential complication is the reaction of the liberated tert-butyl cation with other nucleophiles in the molecule, leading to unwanted alkylation byproducts. This can be mitigated by using "scavengers" such as anisole or thioanisole.[4][9]

Caption: Mechanism for the acid-catalyzed deprotection of a Boc group.

Synthesis and Application of Boc-Protected Cystamine

The reaction of cystamine with (Boc)₂O can be modulated to produce either the mono-protected or di-protected derivative, each serving distinct strategic purposes.

Synthesis of Mono-Boc-Cystamine and Di-Boc-Cystamine

Controlling the stoichiometry of the reactants is key to selectively synthesizing mono-Boc-cystamine. Using a limited amount of (Boc)₂O relative to cystamine favors the mono-substituted product. Conversely, using an excess of (Boc)₂O drives the reaction towards the di-substituted product.[2]

Caption: Synthetic pathways to mono- and di-Boc-cystamine.

Experimental Protocol: Synthesis of Mono-Boc-Cystamine

This protocol is a representative procedure for achieving mono-protection.

-

Dissolution: Dissolve cystamine dihydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium hydroxide (2.0 equiv) to neutralize the hydrochloride salt and basify the solution. Stir until all solids dissolve.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 equiv) in dioxane dropwise over 1-2 hours while maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Workup & Extraction: Acidify the reaction mixture to pH ~4 with a suitable buffer (e.g., 1 M NaH₂PO₄).[2] Extract the mixture with an organic solvent like ethyl acetate. The desired mono-Boc-cystamine (protonated) will remain in the aqueous layer, while the di-Boc byproduct partitions into the organic phase.[2]

-

Isolation: Basify the aqueous layer to pH ~11 and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Table 1: Typical Reaction Parameters for Boc Protection of Cystamine

| Parameter | Mono-Protection | Di-Protection |

| (Boc)₂O Equiv. | 0.9 - 1.0 | > 2.0 |

| Solvent System | Dioxane/H₂O, THF/H₂O, CH₂Cl₂ | Dioxane, THF, CH₂Cl₂ |

| Base | NaOH, NaHCO₃, TEA | TEA, DMAP |

| Temperature | 0°C to Room Temp | Room Temp |

| Typical Yield | 40-85% | > 90% |

Strategic Applications of Boc-Cystamine Derivatives

Mono-Boc-Cystamine: The Asymmetric Workhorse

Mono-Boc-cystamine is an exceptionally valuable bifunctional linker. It possesses a nucleophilic primary amine available for immediate conjugation, while the second amine is masked, preventing polymerization or unwanted cross-linking.[2] This allows for a stepwise approach to building complex biomolecular structures.

-

Antibody-Drug Conjugates (ADCs): In ADC development, the free amine of mono-Boc-cystamine can be coupled to a cytotoxic drug or a linker-payload system. After this conjugation, the Boc group is removed to reveal a new primary amine, which can then be attached to the antibody. The incorporated disulfide bond serves as the cleavable element, ensuring targeted drug release within the cell.[2][10][11]

-

PEGylation and Drug Delivery: The free amine can be reacted with activated poly(ethylene glycol) (PEG) derivatives to form PEGylated molecules with improved solubility and pharmacokinetic profiles. The terminal Boc group can then be removed for subsequent attachment to a targeting ligand or therapeutic agent.[12]

Caption: Stepwise workflow for ADC synthesis using mono-Boc-cystamine.

Orthogonal Protection Strategies

The acid-lability of the Boc group makes it an ideal component in orthogonal protection schemes, where multiple protecting groups can be removed independently.[13][14] For instance, a molecule can be functionalized with both a Boc-protected amine and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group can be removed with a base like piperidine without affecting the Boc group, and vice-versa. This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis or the construction of multifunctional dendrons.[4][15][16][17]

Self-Validating Protocols: Deprotection and Analysis

The deprotection of a Boc-protected amine is typically a clean and high-yielding reaction.[5]

Experimental Protocol: Acidic Cleavage of Boc-Cystamine

-

Dissolution: Dissolve the Boc-protected cystamine derivative (1.0 equiv) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Acid Addition: Add an excess of strong acid. Common conditions include:

-

Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 1-4 hours. The evolution of CO₂ gas may be observed.[8] Caution: Do not perform this reaction in a sealed vessel.[6]

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step or purified further.

Table 2: Common Reagents for Boc Deprotection

| Reagent System | Solvent | Temperature | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-2 h | Highly effective; volatile for easy removal.[5][18] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp | 1-4 h | Provides the stable hydrochloride salt.[4][5] |

| Oxalyl Chloride | Methanol | Room Temp | 1-4 h | A mild alternative method.[19] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Overnight | Lewis acid condition, can offer different selectivity.[20] |

Conclusion

The tert-butoxycarbonyl protecting group is a cornerstone of modern cystamine chemistry. Its strategic application transforms cystamine into a versatile building block, enabling the controlled and sequential synthesis of sophisticated molecules. By masking the reactivity of one or both amine groups, the Boc group provides chemists with the precision needed to construct bioreducible linkers for antibody-drug conjugates, create advanced drug delivery vehicles, and design novel bioconjugates.[10][12][21] A comprehensive understanding of the mechanisms and protocols for Boc protection and deprotection, as detailed in this guide, is essential for any researcher, scientist, or drug development professional seeking to leverage the unique properties of cystamine in their synthetic endeavors.

References

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Di-tert-butyl dicarbonate Source: Wikipedia URL: [Link]

-

Title: Cystamine Source: Wikipedia URL: [Link]

-

Title: Di-Tert-Butyl Dicarbonate Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Mono-BOC-cystamine Source: Self-published source (likely a wiki or similar) URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline Source: Asian Journal of Chemistry URL: [Link]

-

Title: Synthesis and radioprotective activity of new cysteamine and cystamine derivatives Source: ACS Publications URL: [Link]

-

Title: Simple and efficient cleavage reaction of the boc group in heterocyclic compounds Source: Semantic Scholar URL: [Link]

-

Title: Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection Source: NIH URL: [Link]

-